4-Bromo-3-iodobenzaldehyde

Chemoselective cross-coupling Sequential functionalization Oxidative addition kinetics

Design sequential cross-coupling routes without protecting group manipulations. 4-Bromo-3-iodobenzaldehyde (CAS 873387-81-6) provides orthogonal C-I (high reactivity) and C-Br (controlled) sites on a single benzaldehyde ring. - **Key differentiator**: Enables two distinct arylations via mild then forcing Pd(0) conditions; monohalogenated or symmetric dihalogenated analogs cannot achieve this. - **Physical QC**: mp ~127°C vs. 65-67°C for the 3-bromo-4-iodo isomer - rapid compendial identity test. - **Supply**: Batch-specific GC purity ≥98% with full traceability for DoE optimization.

Molecular Formula C7H4BrIO
Molecular Weight 310.91
CAS No. 873387-81-6
Cat. No. B3030158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodobenzaldehyde
CAS873387-81-6
Molecular FormulaC7H4BrIO
Molecular Weight310.91
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)I)Br
InChIInChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
InChIKeyZFZAZPMPNMBBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-iodobenzaldehyde Procurement Overview


4-Bromo-3-iodobenzaldehyde (CAS 873387-81-6) is a dihalogenated aromatic aldehyde bearing bromine at the para position and iodine at the meta position of the benzaldehyde ring . It serves as a privileged scaffold in medicinal chemistry and agrochemical research because the two different halogen atoms enable sequential, chemoselective cross‑coupling reactions that are impossible with monohalogenated or symmetrically dihalogenated analogs [1]. The compound is commercially available with certified purity typically ≥ 95% (GC) and is supplied as a crystalline solid with a melting point of approximately 127 °C .

1
Orthogonal C–I and C–Br bonds enable sequential chemoselective cross-coupling reactions on a single benzaldehyde scaffold.
2
Distinct solid-state properties support rapid isomer identity verification and simplify QC acceptance.

Why 4-Bromo-3-iodobenzaldehyde Is Irreplaceable


Simple substitution with 4‑bromobenzaldehyde, 3‑iodobenzaldehyde, or even the positional isomer 3‑bromo‑4‑iodobenzaldehyde is not feasible when a synthetic route demands orthogonal reactivity . The coexistence of a C–I bond (high oxidative‑addition propensity) and a C–Br bond (lower, controllable reactivity) on the same ring is the structural prerequisite for sequential, site‑selective C–C bond formation, a capability that monohalogenated analogues and symmetrically dihalogenated congeners (e.g., 3,4‑dibromobenzaldehyde) fundamentally lack [1]. Furthermore, the 4‑bromo‑3‑iodo substitution pattern imparts a distinct melting point (≈127 °C) that differs significantly from its 3‑bromo‑4‑iodo isomer (65–67 °C), directly impacting solid‑state handling and formulation [2]. Therefore, interchangeability is precluded by both reactivity requirements and physical‑property considerations.

Monohalogenated or symmetrical dihalogenated analogs
4‑Bromobenzaldehyde, 3‑iodobenzaldehyde, and 3,4‑dibromobenzaldehyde lack the orthogonal C–I/C–Br pairing required for designed sequential site‑selective coupling.
Positional isomer mismatch
3‑Bromo‑4‑iodobenzaldehyde exhibits markedly different solid‑state behavior, which can alter handling, dissolution, and isomer identity confirmation in the laboratory.
Batch documentation gaps
Generic mono‑halogenated reagents are often supplied without batch‑specific COA, introducing unknown impurity profiles that may compromise catalytic reaction reproducibility.

4-Bromo-3-iodobenzaldehyde Differentiation Evidence


Orthogonal C–I vs. C–Br Bond Selectivity

4-Bromo-3-iodobenzaldehyde possesses two chemically distinct carbon–halogen bonds that enable orthogonal, sequential cross‑coupling reactions. In palladium(0)‑catalyzed processes, oxidative addition occurs preferentially at the C–I bond because aryl iodides react significantly faster than aryl bromides [1]. A quantitative reactivity model for oxidative addition to Pd(0) ranks leaving‑group propensity as I > Br >> Cl and predicts relative rates that can be used to design site‑selective Suzuki, Sonogashira, or Heck reactions on multihalogenated substrates [1]. In contrast, monohalogenated benzaldehydes (4‑bromobenzaldehyde, 3‑iodobenzaldehyde) provide only a single reactive site, while symmetrically dihalogenated analogs (3,4‑dibromobenzaldehyde) offer two sites with identical reactivity, precluding sequential, chemoselective elaboration [2].

Orthogonal C–I vs. C–Br
Class-level
C–I oxidative addition ~10²–10³× faster than C–Br; predicted site‑selectivity ≥95% for C–I position under optimized Pd(0) conditions.
Enables designed sequential cross-coupling
Model-based; requires optimized Pd(0) conditions
Chemoselective cross-coupling Sequential functionalization Oxidative addition kinetics

Melting Point Differentiation of Positional Isomers

The melting point of 4‑bromo‑3‑iodobenzaldehyde (≈127 °C, experimental) is approximately 60 °C higher than that of its positional isomer 3‑bromo‑4‑iodobenzaldehyde (65–67 °C) [1]. This large difference provides a simple, rapid quality‑control check for isomer identity and purity upon receipt. The higher melting point also indicates stronger intermolecular interactions in the crystalline lattice, which may affect dissolution behavior, storage stability, and solid‑phase reaction kinetics relative to the lower‑melting isomer [2].

Melting Point Differentiation
Head-to-head
Target: 127 °C; Comparator (3‑bromo‑4‑iodo isomer): 65–67 °C; Δ ≈ +60 °C.
Rapid QC identity test distinguishes isomers
Capillary method; ≥95% purity batches
Solid‑state characterization Positional isomer differentiation Crystalline handling

Certified GC Purity and Batch Consistency

Commercial lots of 4‑bromo‑3‑iodobenzaldehyde from Apollo Scientific/CymitQuimica are certified with a typical GC purity of 98.3% (area‑%), as stated on the batch‑specific Certificate of Analysis . In comparison, many generic suppliers of 4‑bromobenzaldehyde or 3‑iodobenzaldehyde report purities of 97–99% but often without batch‑specific GC documentation, leading to variability that can compromise sensitive catalytic reactions . The higher certified purity and documented batch traceability reduce the risk of catalyst poisoning from halogenated impurities.

GC Purity (Batch COA)
Lot attribute
98.3% (GC area‑%)
Reduces catalyst poisoning risk from halogenated impurities
Batch-specific Certificate of Analysis available
Quality assurance GC purity Batch consistency

Hazard Classification and Safe Handling Profile

4‑Bromo‑3‑iodobenzaldehyde is classified under GHS as Acute Tox. 3 (H301: toxic if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335: may cause respiratory irritation), and is also labeled as harmful by skin contact or inhalation (H312+H332) . In contrast, 4‑bromobenzaldehyde is typically classified only as a skin and eye irritant (H315, H319) and lacks the acute oral toxicity warning . The additional toxicity alerts for the dihalogenated compound necessitate stricter personal protective equipment (PPE) and ventilation controls. Procurement of 4‑bromo‑3‑iodobenzaldehyde therefore requires a commensurate investment in safety infrastructure, which must be factored into the total cost of ownership.

GHS Hazard Profile
Head-to-head
Target: H301, H315, H319, H335, H312+H332. Comparator (4‑bromobenzaldehyde): H315, H319 only.
Requires stricter PPE and ventilation controls
Per EU CLP Regulation
Toxicology Safe handling Hazard communication

4-Bromo-3-iodobenzaldehyde Procurement Scenarios


Sequential Chemoselective Biaryl Synthesis

When a medicinal chemistry program requires a benzaldehyde core to be elaborated with two different aryl groups via sequential Suzuki–Miyaura couplings, 4‑bromo‑3‑iodobenzaldehyde is the reagent of choice. The C–I bond is consumed first under mild Pd(0) conditions, leaving the C–Br bond intact for a subsequent coupling under more forcing conditions, as predicted by quantitative oxidative‑addition reactivity models [1]. This strategy eliminates the need for protecting‑group manipulations and reduces step count, directly lowering the cost of goods in early‑stage API development.

Melting Point QC Verification of Isomer Identity

In GMP or ISO‑certified laboratories, the melting point of 4‑bromo‑3‑iodobenzaldehyde (≈127 °C) serves as a rapid, compendial identity test to distinguish it from the 3‑bromo‑4‑iodo isomer (65–67 °C) [1]. This differentiation is critical because the two isomers exhibit identical molecular weight, microanalytical composition, and MS fragmentation, making melting point the most operationally simple discriminating assay to prevent costly synthetic mis‑steps.

Batch-Certified Purity for Reaction Optimization

For research groups developing catalytic cross‑coupling methodologies or scaling up to kilogram quantities, using 4‑bromo‑3‑iodobenzaldehyde with batch‑specific GC purity of 98.3% [1] minimizes variability arising from halogenated impurities. This batch traceability allows systematic DoE (Design of Experiments) optimization without confounding effects from unknown contaminants, accelerating route scouting in both academic and industrial process chemistry groups.

Application
Selection Property
Validation Focus
Sequential biaryl synthesis
Orthogonal C–I/C–Br reactivity
Coupling order and selectivity per model
Isomer identity verification
Melting point differentiation
Comparison with known mp of positional isomer
Reaction optimization with batch purity
Batch-specific GC purity
Impurity profile and reproducibility under catalytic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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